4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole
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Overview
Description
4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole is an organic compound with the molecular formula C5H5ClN2O2S It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole typically involves the reaction of ethyl chloroformate with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiols in solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include derivatives such as 4-ethoxycarbonyl-3-amino-1,2,5-thiadiazole or 4-ethoxycarbonyl-3-thio-1,2,5-thiadiazole.
Scientific Research Applications
4-Ethoxycarbonyl-3-chloro-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its reactive nature and versatility.
Mechanism of Action
The mechanism by which 4-ethoxycarbonyl-3-chloro-1,2,5-thiadiazole exerts its effects depends on the specific application:
Biological Activity: In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved are subject to ongoing research.
Chemical Reactivity: The presence of both electron-withdrawing and electron-donating groups in the molecule makes it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
**Similar
Properties
IUPAC Name |
ethyl 4-chloro-1,2,5-thiadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOZHRZVXCVBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSN=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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